Program Termination Due to Compound-Specific Preclinical Toxicity: Direct Comparator Evidence vs. Itacitinib (INCB039110)
INCB047986 was the only JAK inhibitor in Incyte's portfolio to be terminated because of preclinical toxicological findings. In its Q3 2014 SEC 10-Q filing, Incyte explicitly stated: "Based on recent preclinical toxicological findings we have terminated the clinical development of this compound. These preclinical toxicological findings have not been observed in any other of our JAK inhibitor programs" [1]. The closest comparator is itacitinib (INCB039110), Incyte's other selective JAK1 inhibitor, which continued clinical development and was not affected by this toxicity signal. This constitutes a qualitative but definitive differentiation: INCB047986 possesses a unique toxicity liability that is not shared by the structurally related INCB039110, nor by the JAK1/2 inhibitor ruxolitinib [2].
| Evidence Dimension | Preclinical toxicology outcome (program continuation vs. termination) |
|---|---|
| Target Compound Data | INCB047986: Program terminated in Phase II (RA), Phase I/II (MDS), and Phase I (solid tumors) due to preclinical toxicological findings. Status: Discontinued [1][3]. |
| Comparator Or Baseline | Itacitinib (INCB039110): Continued clinical development in multiple Phase II oncology trials; no comparable termination event. Ruxolitinib: FDA-approved; no comparable termination event [2]. |
| Quantified Difference | Qualitative binary outcome: Termination (INCB047986) vs. Continuation/Approval (INCB039110, ruxolitinib). The toxicological finding was explicitly declared absent in all other Incyte JAK programs. |
| Conditions | Non-clinical toxicology studies conducted internally by Incyte Corporation; details of species, duration, and histopathological findings are not publicly disclosed. |
Why This Matters
For researchers investigating structure–toxicity relationships in JAK inhibitors, INCB047986 represents a uniquely informative probe because its toxicity is compound-specific and not class-wide, enabling isolation of off-target liabilities linked to its chemical structure.
- [1] Incyte Corporation SEC 10-Q Q3 2014, as quoted on de Beurs Forum (October 30, 2014). View Source
- [2] Incyte Corporation UBS Global Healthcare Conference Transcript (May 20, 2013): description of itacitinib (INCB39110) and INCB47986 as distinct JAK1 inhibitors with differentiated programs. View Source
- [3] AdisInsight (Springer). INCB 47986 Drug Profile: Highest Development Phases – Discontinued (Cancer, Myelodysplastic Syndromes, Rheumatoid Arthritis); Most Recent Event: 10 Feb 2015 Discontinued – Phase-I for Cancer. View Source
